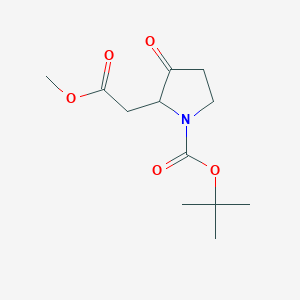![molecular formula C9H15NO2 B1433483 Methyl 6-azaspiro[3.4]octane-8-carboxylate CAS No. 1597285-39-6](/img/structure/B1433483.png)
Methyl 6-azaspiro[3.4]octane-8-carboxylate
Vue d'ensemble
Description
“Methyl 6-azaspiro[3.4]octane-8-carboxylate” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H15NO2/c1-12-8(11)7-5-10-6-9(7)3-2-4-9/h7,10H,2-6H2,1H3 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Methyl 6-azaspiro[3.4]octane-8-carboxylate derivatives serve as crucial intermediates in the synthesis of complex heterocyclic compounds. For instance, they have been utilized in the regioselective cycloaddition reactions to generate substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing their role in constructing spirocyclic frameworks (Molchanov & Tran, 2013). Similarly, the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates highlights their application in dipeptide synthesis and as building blocks for peptide synthesis, demonstrating their versatility in synthesizing biologically relevant molecules (Suter et al., 2000).
Peptide Synthesis and Drug Discovery
Derivatives of this compound have been employed in the efficient synthesis of key intermediates for drug discovery. A notable example includes the synthesis of DV-7751, a novel quinolone carboxylic acid, where enantioselective microbial reduction and optical resolution methods were developed to synthesize the C-10 substituent with high enantiomeric excess, illustrating the compound's significance in the development of pharmaceuticals (Miyadera et al., 2000).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches involving this compound derivatives. For example, the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates led to substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, offering a new pathway for the synthesis of spirocyclic compounds under catalytic conditions (Sukhorukov et al., 2008).
Design and Synthesis for Drug Discovery
The construction of multifunctional modules for drug discovery has also been a significant area of application. Novel classes of thia/oxa-azaspiro[3.4]octanes were synthesized, aiming to serve as multifunctional, structurally diverse modules for drug discovery. These spirocycles have been designed with the potential to act as novel scaffolds in the development of new therapeutics (Li et al., 2013).
Propriétés
IUPAC Name |
methyl 6-azaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-5-10-6-9(7)3-2-4-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHQNENKIORXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1597285-39-6 | |
| Record name | methyl 6-azaspiro[3.4]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1433401.png)

![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)





![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)

![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1433420.png)

![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)